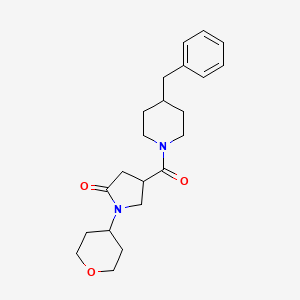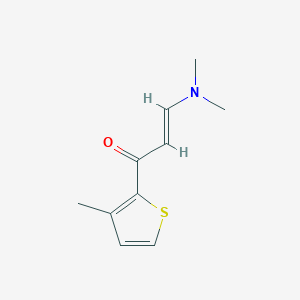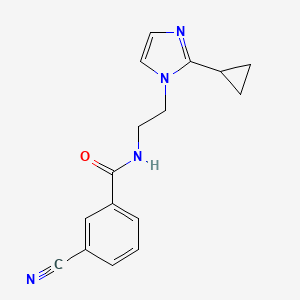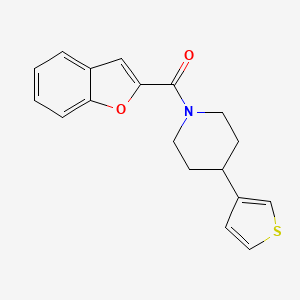![molecular formula C22H21N3O3S B2515752 N-benzyl-2-[(4-oxo-3-propyl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide CAS No. 899756-18-4](/img/structure/B2515752.png)
N-benzyl-2-[(4-oxo-3-propyl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The molecule , N-benzyl-2-[(4-oxo-3-propyl- benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide, is a complex organic compound that appears to be related to a class of compounds with potential antiviral activity. While the provided data does not directly discuss this specific molecule, it does provide insight into similar compounds that could offer a starting point for understanding its characteristics.
Synthesis Analysis
The synthesis of related compounds, such as 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide, involves characterizing the compound using spectroscopic methods like FT-IR and FT-Raman spectra. The equilibrium geometry and vibrational assignments are typically carried out using computational methods such as density functional theory with a specific basis set, in this case, B3LYP with the 6-311G++(d,p) basis set . Although the synthesis details of the specific molecule are not provided, similar compounds are synthesized and characterized using these advanced techniques, which could be applicable to the molecule of interest.
Molecular Structure Analysis
The molecular structure of related compounds has been analyzed using quantum chemical insights. For instance, the optimized geometry of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide shows near-planarity between the phenyl and pyrimidine rings, which could suggest similar structural characteristics for the molecule . Additionally, the crystal structures of related compounds reveal a folded conformation about the methylene C atom of the thioacetamide bridge, with varying degrees of inclination between the pyrimidine and benzene rings . These insights into the molecular structure of similar compounds can provide a foundation for understanding the structure of N-benzyl-2-[(4-oxo-3-propyl- benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide.
Chemical Reactions Analysis
The chemical reactions and interactions of similar compounds have been studied through methods such as natural bond orbital (NBO) analysis, which reveals the presence of strong stable hydrogen-bonded interactions and weaker intramolecular interactions . The presence of intramolecular N—H⋯N hydrogen bonds stabilizing the folded conformation is also noted . These analyses provide a glimpse into the potential reactivity and interaction patterns that could be expected from the molecule .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been extensively analyzed. Drug likeness is assessed based on Lipinski's rule, and pharmacokinetic properties such as absorption, distribution, metabolism, excretion, and toxicity (ADMET) are calculated . The binding energy of the compound against a target protein, such as SARS-CoV-2 protease, is also determined to evaluate its potential as a drug candidate . While the specific properties of N-benzyl-2-[(4-oxo-3-propyl- benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide are not detailed, the methodologies used for related compounds could be applied to ascertain its properties.
Scientific Research Applications
Structural Analysis and Conformation
- Crystal Structures Analysis : Research has investigated the crystal structures of compounds similar to N-Benzyl-2-[(4-Oxo-3-Propyl-[1]Benzofuro[3,2-D]Pyrimidin-2-Yl)Sulfanyl]Acetamide. These studies often focus on understanding the folded conformation of these compounds, which is stabilized by intramolecular hydrogen bonds (Subasri et al., 2016).
Dual Inhibitor Applications
- Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibition : Some derivatives of similar chemical structures have been synthesized as potential dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), which are critical enzymes in nucleotide biosynthesis and thus have significant implications in cancer treatment (Gangjee et al., 2008).
Synthesis and Modification Studies
- Synthesis and Structural Modifications : Researchers have focused on the design and synthesis of classical and nonclassical analogues of this compound, modifying various chemical groups to explore their effects on biological activity, particularly as potential antitumor agents (Gangjee et al., 2007).
Biological Activity
- Antitumor and Antifolate Activity : Studies have explored the effect of structural variations, like C9-methyl substitution and C8-C9 conformational restriction, on the antifolate and antitumor activity of classical derivatives of this compound. These modifications have shown to impact the inhibitory potency against specific enzymes and tumor cells (Gangjee et al., 2000).
Synthesis and Biological Evaluation
- Novel Synthesis Methods and Biological Activities : Recent research has involved novel synthesis methods of thiopyrimidine-glucuronide compounds, a class to which our compound of interest belongs, and evaluated their biological activities. This includes understanding their properties and potential as medicinal compounds (Wanare, 2022).
Potential in Antitumor Treatment
- Design of Dual Inhibitors for Antitumor Treatment : The design and synthesis of dual inhibitors, targeting both TS and DHFR, have been a focus area, with the aim of developing potent antitumor agents. These studies have led to the discovery of compounds with significant inhibitory activity against these enzymes (Gangjee et al., 2006).
Mechanism of Action
Target of Action
The primary targets of N-benzyl-2-[(4-oxo-3-propyl-3,4-dihydro1It’s known that many bioactive aromatic compounds containing the indole nucleus bind with high affinity to multiple receptors .
Mode of Action
It’s worth noting that compounds with similar structures have been found to interact with their targets through intermolecular hydrogen bond interactions .
Biochemical Pathways
Indole derivatives, which share a similar structure, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with a variety of biochemical pathways.
Result of Action
Compounds with similar structures have been found to exhibit a range of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular level .
Action Environment
properties
IUPAC Name |
N-benzyl-2-[(4-oxo-3-propyl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3S/c1-2-12-25-21(27)20-19(16-10-6-7-11-17(16)28-20)24-22(25)29-14-18(26)23-13-15-8-4-3-5-9-15/h3-11H,2,12-14H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKXOBEMWHOLKKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,4,7,9-Tetramethyl-1-octyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2515672.png)

![2-amino-4-(4-methoxyphenyl)-7-methyl-5-oxo-6-(thiophen-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2515674.png)
![Propyl 4-[7-(2-methylpropanoyloxy)-4-oxochromen-3-yl]oxybenzoate](/img/structure/B2515677.png)
![5-((4-Chlorophenyl)(4-hydroxypiperidin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2515678.png)



![N-(4-{[3-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]amino}phenyl)acetamide](/img/structure/B2515688.png)
![2-[4-bromo-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetohydrazide](/img/structure/B2515689.png)

![2-(4-ethoxyphenyl)-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2515692.png)